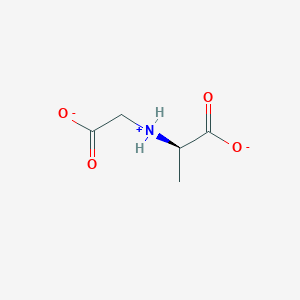
N-(carboxylatomethyl)-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(carboxylatomethyl)-D-alanine is the conjugate base of N-(carboxymethyl)-D-alanine having anionic carboxy groups and a cationic amino group; major species at pH 7.3. It is a conjugate base of a N-(carboxymethyl)-D-alanine.
Wissenschaftliche Forschungsanwendungen
Molecular Interface Characterization
N-(carboxylatomethyl)-D-alanine plays a significant role in understanding the molecular interface between bioorganics and inorganics, which is crucial in various fields like nanoelectronics, biomimetics, biomineralization, and medical applications such as drug delivery systems and implant coatings. Solid-state NMR methods have been utilized to study the molecular level interactions and dynamics of alanine moieties loaded onto silica surfaces, providing insights into the binding functional groups, geometric constraints, stoichiometry, and dynamics at the bioorganic-inorganic interface (Shir et al., 2010).
Enzyme Reaction Mechanisms
The study of alanine racemase enzymes, which convert L-alanine to D-alanine, has benefitted from understanding the structure of alanine. Insights into the reaction mechanism of alanine racemases are crucial for developing novel antibiotics, as these enzymes play a key role in bacterial cell wall synthesis. The crystal structures of alanine racemase bound with alanine intermediates reveal the interactions of amino acid residues, aiding in understanding the catalysis process (Watanabe et al., 2002).
Plant Metabolism Research
Research on alanine metabolism in plants like soybean during hypoxic conditions has been facilitated by studying alanine derivatives. Understanding alanine metabolism is critical for uncovering the adaptive mechanisms of plants under stress conditions (Sousa & Sodek, 2003).
Gas-Phase Structure Analysis
The study of alanine's gas-phase structure helps in understanding molecular conformations and interactions, which is valuable in fields like spectroscopy and molecular modeling. Such research provides insights into the physical and chemical properties of amino acids like alanine (Blanco et al., 2004).
Biochemical Properties Exploration
Understanding the biochemical properties of compounds like carnosine, which contains alanine, has implications in physiological and pathophysiological research. This exploration contributes to our knowledge of how amino acids function in biological systems and their potential therapeutic applications (Boldyrev et al., 2013).
Enzymatic Biosensor Development
Research involving alanine derivatives contributes to the development of biosensors, which have practical applications in medical diagnostics and environmental monitoring. For instance, an enzymatic biosensor based on d-amino acid oxidase was developed for sensing d-alanine, demonstrating the application of alanine derivatives in biosensor technology (Shoja et al., 2017).
Protein and DNA Structure Studies
Understanding the interaction of alanine derivatives with proteins and DNA is essential in biophysical research. Vibrational spectroscopy studies involving alanine help in investigating protein and DNA structure, hydration, and biomolecule binding. This research is crucial for understanding biological processes at a molecular level (Jalkanen et al., 2006).
Eigenschaften
Produktname |
N-(carboxylatomethyl)-D-alanine |
|---|---|
Molekularformel |
C5H8NO4- |
Molekulargewicht |
146.12 g/mol |
IUPAC-Name |
(2R)-2-(carboxylatomethylazaniumyl)propanoate |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/p-1/t3-/m1/s1 |
InChI-Schlüssel |
XYUPSBLFPTWJLC-GSVOUGTGSA-M |
Isomerische SMILES |
C[C@H](C(=O)[O-])[NH2+]CC(=O)[O-] |
SMILES |
CC(C(=O)[O-])[NH2+]CC(=O)[O-] |
Kanonische SMILES |
CC(C(=O)[O-])[NH2+]CC(=O)[O-] |
Synonyme |
2-methyliminodiacetic acid strombine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1233369.png)
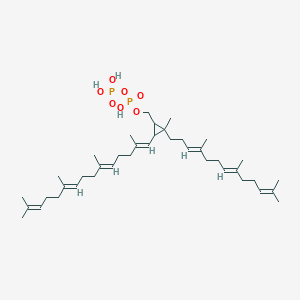
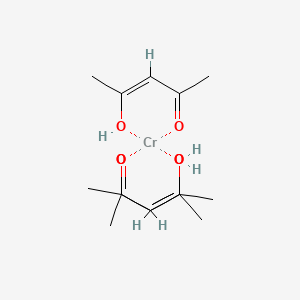
![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)
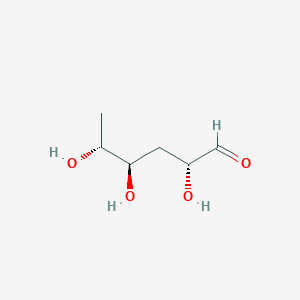


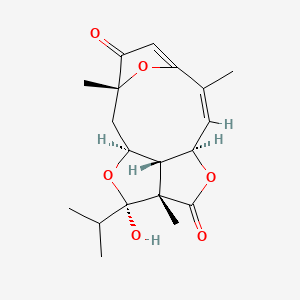
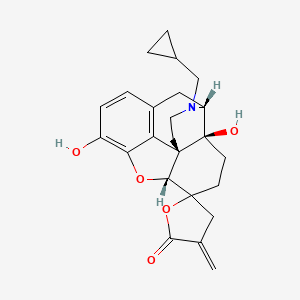


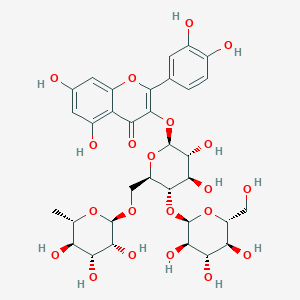

![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)